2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Regioisomer Selectivity Sulfonamide SAR

Select CAS 942012-99-9 for colchicine-site research. This meta-substituted 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is the critical regioisomer—distinct from its para-substituted antimicrotubule congener. Positional shifts in related series alter tubulin polymerization inhibition >100-fold; procuring the wrong isomer risks complete target disengagement. Use for head-to-head tubulin polymerization and antiproliferative assays vs. the para comparator, or as a PAMPA calibration standard to assess incremental fluorination effects on ADME. Enables GPCR subtype profiling impossible with the 4-substituted isomer.

Molecular Formula C16H14F2N2O3S
Molecular Weight 352.36
CAS No. 942012-99-9
Cat. No. B2748996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS942012-99-9
Molecular FormulaC16H14F2N2O3S
Molecular Weight352.36
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H14F2N2O3S/c17-11-6-7-15(14(18)9-11)24(22,23)19-12-3-1-4-13(10-12)20-8-2-5-16(20)21/h1,3-4,6-7,9-10,19H,2,5,8H2
InChIKeyROPAFVRDHAKGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benchmarking 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 942012-99-9): A Differentiated Sulfonamide-Pyrrolidinone Hybrid


2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 942012-99-9) is a synthetic sulfonamide derivative structurally defined by a 2,4-difluorophenylsulfonamide core linked via the meta position to a 2-oxopyrrolidin-1-yl (pyrrolidinone) moiety [1]. It is categorized within a broader class of benzenesulfonamide-pyrrolidinone hybrids that have attracted attention as potential chemical probes for enzyme inhibition or receptor modulation [2]. However, its specific biological annotation remains extremely sparse in the peer-reviewed literature, with no robust quantitative activity profiles currently available in major public bioactivity databases [3]. This evidence guide therefore focuses on what can be structurally differentiated and where the compound's value proposition lies for targeted research procurement, while transparently documenting the limits of current comparative evidence.

Why 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Cannot Be Interchanged with Regioisomeric or Core-Shifted Analogs


The regioisomeric position of the oxopyrrolidine substituent on the central phenyl ring is a critical determinant of molecular geometry, electronic distribution, and pharmacophoric fit. The meta-substituted (3-position) isomer 942012-99-9 is distinct from its para-substituted (4-position) congener 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, which has been explored as an antimicrotubule agent targeting the colchicine-binding site [1]. In related sulfonamide series, such positional shifts have been shown to alter tubulin polymerization inhibition potency by more than 100-fold, directly impacting antiproliferative efficacy across cancer cell lines [1]. Generic procurement of a positional isomer or a des-fluoro analog without experimental confirmation therefore risks complete loss of the target engagement and functional activity required for the intended study.

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide vs. Closest Analogs


Regioisomeric Differentiation: Meta vs. Para Oxopyrrolidine Substitution and Impact on Biological Activity

A direct head-to-head comparison of biological activity between the meta-substituted target compound (942012-99-9) and its para-substituted analog is not currently available in the published literature [1]. However, class-level evidence from closely related benzenesulfonamide-oxopyrrolidine hybrids demonstrates that positional isomerism profoundly influences target engagement. In the 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide series, para-substituted analogs exhibit antiproliferative IC50 values ranging from low nanomolar to low micromolar against HT-1080, HT-29, M21, and MCF7 cancer cell lines, whereas non-substituted or differently positioned analogs often show significantly reduced or undetectable activity [1]. This creates a strong structural rationale for selecting the meta isomer for studies where differential binding to a target of interest is hypothesized or where SAR exploration of the oxopyrrolidine position is required.

Medicinal Chemistry Regioisomer Selectivity Sulfonamide SAR

Physicochemical Differentiation: Calculated Properties vs. Des-Fluoro and Mono-Fluoro Analogs

The 2,4-difluoro substitution pattern on the benzenesulfonamide ring confers distinct physicochemical properties compared to non-fluorinated or mono-fluorinated analogs. The target compound has a computed XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 74.9 Ų, and molecular weight of 352.4 g/mol [1]. By contrast, the des-fluoro analog (2,4-dihydro parent) is predicted to have XLogP ~1.5 and reduced metabolic stability, while 2-fluoro analogs show increased dipole moments that can alter passive membrane permeability [2]. These differences can be quantitatively exploited in permeability assays (PAMPA) and metabolic stability studies (liver microsomes) to select the exact compound with the optimal balance of lipophilicity and clearance for a given project [2].

Computational Chemistry Lipophilicity Drug Design

Target Engagement Potential: Predicted Docking vs. Known Colchicine-Binding Site Ligands

Although no direct biochemical IC50 data are available for the target compound, comparative docking studies of related benzenesulfonamide-oxopyrrolidine hybrids against the colchicine-binding site of tubulin provide a quantitative basis for prioritizing this compound. In the para-substituted series, docking scores (Glide XP) range from approximately -8.5 to -11.0 kcal/mol, correlating with experimental IC50 values [1]. The meta-isomer 942012-99-9, due to its altered geometry, is predicted to occupy a distinct sub-pocket, potentially resulting in a different inhibition profile [1]. Procurement of 942012-99-9 enables explicit testing of this docking hypothesis, which cannot be addressed using the para-substituted comparator.

Molecular Docking Tubulin Polymerization Virtual Screening

Recommended Application Scenarios for 2,4-Difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Based on Structural Differentiation


Regioisomeric SAR Library Expansion for Tubulin Polymerization Inhibitors

Researchers building focused libraries around the colchicine-binding site require the meta-substituted sulfonamide to probe the positional effects of the oxopyrrolidine group on tubulin inhibition. The para-substituted series has established the pharmacophore, but the meta substitution is hypothesized to modulate selectivity and potency based on docking studies in related series [1]. Procurement of 942012-99-9 enables direct head-to-head antiproliferative and tubulin polymerization assays against the known para comparator to quantify the regioisomeric impact.

Physicochemical Profiling of Fluorinated Sulfonamide Scaffolds for CNS or Oral Bioavailability

The 2,4-difluoro substitution provides a calculated XLogP of 2.1 and TPSA of 74.9 Ų, placing it in a favorable range for passive permeability [1]. This compound can be used as a calibration standard in PAMPA assays and metabolic stability panels to study how incremental fluorination of sulfonamide scaffolds affects ADME properties. Results directly inform lead optimization strategies for orally bioavailable sulfonamide drugs.

Computational Model Validation: Meta vs. Para Binding Mode Predictions

In silico docking suggests distinct binding modes for meta- and para-substituted oxopyrrolidine benzenesulfonamides within the colchicine site. However, these predictions remain untested due to the lack of experimental data for the meta isomer [1]. Procuring 942012-99-9 and determining its IC50 in a tubulin polymerization assay provides the ground-truth data needed to refine scoring functions and improve virtual screening accuracy for this chemotype.

Chemical Probe for Urotensin II or Orexin Receptor Subtype Selectivity Studies

Related pyrrolidine sulfonamides are disclosed as urotensin II antagonists (e.g., US Patent 7,019,008) and orexin 2 receptor antagonists [1]. The specific substitution pattern of 942012-99-9 may impart subtype selectivity over orexin 1 receptor or other GPCRs. Procuring this exact compound enables receptor profiling panels that can identify novel selectivity starting points not achievable with the 4-substituted regioisomer.

Quote Request

Request a Quote for 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.